4-(Acetylamino)phenyl 4-methylbenzenesulfonate
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Overview
Description
4-(Acetylamino)phenyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl 4-methylbenzenesulfonate typically involves the reaction of 4-acetylaminophenol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide or other reduced forms.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides.
Scientific Research Applications
4-(Acetylamino)phenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: It is used in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The sulfonate group may also interact with other molecules through ionic or hydrogen bonding, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Acetylamino)phenyl 2-methylbenzenesulfonate
- 4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate
- 4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate
Uniqueness
4-(Acetylamino)phenyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields, including its potential use in pharmaceuticals and materials science.
Properties
IUPAC Name |
(4-acetamidophenyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-3-9-15(10-4-11)21(18,19)20-14-7-5-13(6-8-14)16-12(2)17/h3-10H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEMKTUNQQGBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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